(S)-2-(3,4-Dimethoxyphenyl)azetidine
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-9/h3-4,7,9,12H,5-6H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZUXWVJSNOFPURM-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCN2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-Dimethoxyphenyl)azetidine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the azetidine ring. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by cyclization to form the azetidine ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4-Dimethoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted azetidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted azetidine derivatives with different functional groups.
Scientific Research Applications
(S)-2-(3,4-Dimethoxyphenyl)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Moieties
Compounds containing the 3,4-dimethoxyphenyl group are well-documented for their diverse biological activities. Key analogs include:
- Curcumin derivatives (e.g., (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)): Exhibit strong antioxidant activity (IC₅₀: 8.2 µM for DPPH scavenging) and tyrosinase inhibition (IC₅₀: 12.4 µM) due to the conjugated dienone system and methoxy groups enhancing radical stabilization .
- Lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3)): Demonstrated rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/l KOtBu at 30°C), highlighting the reactivity of the 3,4-dimethoxy-substituted aromatic system in degradation pathways .
Comparison with (S)-2-(3,4-Dimethoxyphenyl)azetidine :
Azetidine Derivatives vs. Pyridine-Based Compounds
Nifedipine (3,5-pyridinedicarboxylic acid derivative): A calcium channel blocker with a pyridine core and nitro-phenyl substituents. Its physicochemical properties include a melting point of 172–174°C and solubility in organic solvents (e.g., ethanol: 12.5 mg/ml) .
Comparison :
Antioxidant and Enzyme Inhibition
Curcumin analogs with 3,4-dimethoxy substitutions show IC₅₀ values for ACE inhibition as low as 0.9 µM (compound 3d) . The azetidine derivative’s rigid structure could enhance binding to ACE’s active site, though direct data are lacking.
Physicochemical Properties and Reactivity
Solubility and Stability
Reactivity in Alkaline Conditions
Lignin model compounds with 3,4-dimethoxy groups undergo rapid β-O-4 cleavage under alkaline conditions . The azetidine derivative’s ring strain may increase susceptibility to nucleophilic attack, though its lack of ether bonds (unlike lignin models) would alter degradation pathways.
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (DMSO) |
|---|---|---|---|
| This compound | 207.24 | 1.8 (Crippen) | >5 mg/ml* |
| Curcumin analog 3e | 452.48 | 3.2 | >10 mg/ml |
| Nifedipine | 346.34 | 2.1 | 12.5 mg/ml |
*Estimated based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
